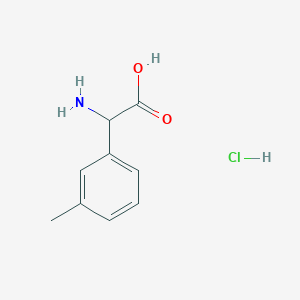

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

Description

BenchChem offers high-quality 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-methylphenyl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-6-3-2-4-7(5-6)8(10)9(11)12;/h2-5,8H,10H2,1H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJTVGAVWMCIKT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride

Technical Monograph: 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride

Executive Summary & Chemical Identity

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (also known as 3-methylphenylglycine HCl) is a critical chiral building block in modern medicinal chemistry. As a derivative of phenylglycine, it serves as a constrained analogue of phenylalanine, introducing specific steric and electronic properties to peptide backbones and small molecule inhibitors.

Its primary utility lies in peptidomimetics, where the shortening of the side chain (removal of the methylene spacer found in phenylalanine) restricts conformational freedom, often enhancing potency and selectivity for targets such as metabotropic glutamate receptors (mGluR) and

Physicochemical Profile[1][2][3][4][5]

| Property | Data |

| IUPAC Name | 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride |

| Common Synonyms | 3-Methylphenylglycine HCl; |

| CAS Number (Racemic) | Generic parent acid:[1][2][3][4] 13269-38-0; R-isomer HCl: 1192552-00-3 |

| Molecular Formula | C |

| Molecular Weight | 201.65 g/mol (Salt); 165.19 g/mol (Free Base) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Et |

| pKa (Calculated) | |

| Chirality | Available as Racemate, (R)-enantiomer, or (S)-enantiomer |

Synthetic Methodology

The synthesis of 3-methylphenylglycine generally proceeds via the Strecker synthesis, a robust method for generating

Core Synthesis Workflow (Strecker)

The following diagram outlines the industrial standard route from 3-methylbenzaldehyde.

Figure 1: Standard Strecker synthesis pathway. The aminonitrile intermediate is hydrolyzed under acidic conditions to yield the hydrochloride salt directly.

Enantioselective Resolution

For drug candidates requiring high enantiomeric excess (ee > 99%), classical resolution is often employed:

-

Derivatization: Acylation of the racemic amino acid.

-

Enzymatic Hydrolysis: Use of Acylase I (Aspergillus melleus) to selectively hydrolyze the L-enantiomer amide.

-

Separation: Extraction of the free L-amino acid (aqueous phase) from the unreacted D-amide (organic phase).

Critical Handling: The Racemization Challenge

The defining technical challenge of working with 2-Amino-2-(3-methylphenyl)acetic acid is racemization . Unlike phenylalanine, the

Mechanism of Failure (Azlactone Pathway)

During peptide coupling, the activated ester intermediate can cyclize to form an oxazolone (azlactone). The

Figure 2: Azlactone-mediated racemization mechanism. The benzylic position of 3-methylphenylglycine stabilizes the enol form, accelerating stereochemical loss.

Mitigation Protocols (Self-Validating System)

To ensure integrity during synthesis, follow this specific coupling protocol:

-

Avoid Strong Bases: Do not use DBU or high concentrations of DIEA. Use Sym-collidine (2,4,6-trimethylpyridine) as the base; it is sufficient to neutralize the HCl salt but sterically hindered enough to minimize proton abstraction.

-

Coupling Reagents: Use HATU/HOAt or DIC/Oxyma . Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is superior to HOBt in suppressing racemization for phenylglycines.

-

Pre-activation: Minimize pre-activation time. Add the amine nucleophile immediately after the coupling reagent.

-

Validation: Always monitor the coupling via chiral HPLC (e.g., Chiralpak AD-H or Crownpak CR) to quantify % racemization.

Strategic Utilization in Drug Discovery

Researchers utilize 2-Amino-2-(3-methylphenyl)acetic acid to exploit the "Magic Methyl" effect and conformational constraints.

-

Conformational Constraint: The removal of the

methylene group (compared to phenylalanine) brings the aromatic ring closer to the peptide backbone. This restricts the -

The "Magic Methyl" Effect: The 3-methyl group on the phenyl ring serves two purposes:

-

Lipophilicity: Increases

by ~0.5 units, improving membrane permeability and blood-brain barrier (BBB) penetration. -

Metabolic Stability: The methyl group can block metabolic hotspots on the phenyl ring (preventing hydroxylation) or sterically hinder proteolysis of the adjacent peptide bond.

-

Target Applications:

-

mGluR Antagonists: Phenylglycine scaffolds are privileged structures for metabotropic glutamate receptors.

- -Lactamase Inhibitors: Used to modify the side chains of cephalosporins to evade bacterial resistance mechanisms.

Analytical Characterization

For quality control, standard C18 HPLC is insufficient for enantiomeric purity.

Recommended Method for Enantiomeric Excess (ee):

-

Column: Crownpak CR(+) (Daicel) or Chirobiotic T (Astec).

-

Mobile Phase: Aqueous HClO

(pH 1.5–2.0). -

Detection: UV at 210 nm or 254 nm.

-

Mechanism: The crown ether stationary phase forms a host-guest complex with the ammonium group of the amino acid. The 3-methylphenyl group provides the steric discrimination necessary for separation.

References

-

Ma, J. A. (2003).

-amino acids." Angewandte Chemie International Edition, 42(36), 4290-4299. -

Racemization in Peptide Synthesis: Liang, C., et al. (2017).[5] "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions." Tetrahedron Letters, 58(24), 2374-2378.

-

Chiral Separation Techniques: Hyun, M. H. (2006). "Liquid chromatographic resolution of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.

-

Magic Methyl Effect in Drug Design: Schönherr, H., & Cernak, T. (2013). "Profound methyl effects in drug discovery and a call for new C-H methylation reactions." Angewandte Chemie, 52(47), 12256-12267.

Sources

- 1. 1192552-00-3 R-3-Methylphenylglycine hydrochloride [chemsigma.com]

- 2. 1192552-00-3 R-3-Methylphenylglycine hydrochloride [chemsigma.com]

- 3. R-3-Methylphenylglycine hydrochloride CAS#: 1192552-00-3 [m.chemicalbook.com]

- 4. Designing Next-Generation Drug-like Molecules for Medicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

Strategic Synthesis of Non-Proteinogenic Amino Acids: A Technical Guide for Therapeutic Discovery

Executive Summary: The Non-Canonical Imperative

In modern drug discovery, the "Magic 20" canonical amino acids are no longer sufficient. The rise of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics has necessitated access to Non-Proteinogenic Amino Acids (NPAAs).[1] These building blocks offer critical advantages:

-

Proteolytic Stability: Altered backbone stereochemistry (D-amino acids) or side-chain modifications (α,α-disubstitution) resist enzymatic degradation.

-

Conformational Constraint: Cyclized or bulky side chains (e.g., 1-aminocyclopropanecarboxylic acid) lock peptides into bioactive conformations, increasing receptor affinity.

-

Expanded Chemical Space: Orthogonal functional groups (alkynes, azides, fluorines) enable "click" chemistry and improved lipophilicity.

This guide details three high-fidelity synthetic strategies—Chemical, Biological, and Hybrid—selected for their scalability, enantioselectivity, and industrial relevance.

Strategy I: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: De novo synthesis of α-alkyl and α,α-dialkyl amino acids with high steric bulk.

The Mechanistic Logic

Unlike metal-catalyzed hydrogenations which often require high pressure and expensive ligands (Rh/Ru), Phase-Transfer Catalysis (PTC) operates under mild biphasic conditions. The core principle relies on ion pairing between a lipophilic chiral quaternary ammonium salt (the catalyst) and an anionic enolate at the interface of an organic solvent and an aqueous base.

Expert Insight: The success of this reaction hinges on the "Interfacial Mechanism." The deprotonation of the glycine Schiff base occurs at the interface. The chiral catalyst extracts the enolate into the organic phase, shielding one face of the enolate via steric bulk (e.g., the binaphthyl moiety in Maruoka catalysts), forcing the electrophile to attack from the opposite side.

Visualization: The PTC Cycle

Caption: The Maruoka PTC cycle. The chiral catalyst shuttles the enolate into the organic phase, controlling the trajectory of the electrophilic attack.

Validated Protocol: Maruoka Alkylation

Target: Synthesis of (S)-α-Benzyl-Alanine (α-methyl-phenylalanine analog).

-

Reagents:

-

Substrate: tert-Butyl glycinate benzophenone Schiff base (1.0 eq).

-

Catalyst: (S,S)-3,4,5-Trifluorophenyl-NAS bromide (1 mol%).

-

Electrophile: Benzyl bromide (1.2 eq).

-

Solvent: Toluene.

-

Base: 50% aqueous KOH.

-

-

Procedure:

-

Step 1 (Setup): Dissolve the Schiff base (1 mmol) and catalyst (0.01 mmol) in Toluene (5 mL) in a round-bottom flask. Cool to 0°C.

-

Step 2 (Initiation): Add Benzyl bromide (1.2 mmol).

-

Step 3 (The Interface): Vigorously stir the mixture (critical for interfacial surface area) and add 50% KOH (1.5 mL) dropwise.

-

Step 4 (Reaction): Stir at 0°C for 4–12 hours. Monitor by TLC or HPLC. Note: The deep yellow color of the enolate may fade as the reaction completes.

-

Step 5 (Workup): Quench with water, extract with ether, and wash with brine. Dry over Na₂SO₄ and concentrate.

-

Step 6 (Hydrolysis): Treat the crude oil with 1N HCl in THF (1:1) at ambient temperature for 2 hours to cleave the Schiff base and ester.

-

Step 7 (Purification): Ion-exchange chromatography (Dowex 50W) yields the free amino acid.

-

Why this works: The use of 50% KOH ensures a "tight" interface, preventing the non-catalyzed background reaction (racemic) from occurring in the aqueous phase.

Strategy II: Biocatalytic Transamination

Best for: Industrial-scale synthesis of chiral amines and β-amino acids (e.g., Sitagliptin) with perfect stereocontrol (>99% ee).

The Biological Logic

Chemical synthesis of β-amino acids often requires heavy metals (Rh, Ru) and high-pressure hydrogenation. Biocatalysis uses Transaminases (ATAs) to transfer an amino group from a sacrificial donor (e.g., isopropylamine) to a pro-chiral ketone.

Expert Insight: The equilibrium constant for transamination is often close to 1. To drive the reaction to completion, one must either use a large excess of the amine donor or remove the coproduct (acetone) in situ. The modern industrial standard (pioneered by Merck/Codexis) uses evolved ATAs that tolerate high concentrations of organic cosolvents (DMSO) and isopropylamine.

Visualization: The Enzymatic Cascade

Caption: Transaminase-mediated asymmetric synthesis. Removal of the acetone byproduct is the thermodynamic driving force.

Validated Protocol: Synthesis of Sitagliptin Intermediate

Based on the Merck/Codexis Green Chemistry Award-winning process.

-

Reagents:

-

Substrate: Pro-chiral ketoamide (200 g/L load).

-

Enzyme: Evolved (R)-selective Transaminase (CDX-017 variant).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Donor: Isopropylamine (1 M).

-

Buffer: 0.1 M Triethanolamine (pH 8.5).

-

Cosolvent: 50% DMSO (to solubilize the lipophilic substrate).

-

-

Procedure:

-

Step 1 (Buffer Prep): Dissolve PLP (2 g/L) in the buffer/isopropylamine mixture. Adjust pH to 8.5 (critical: enzymes denature if pH drifts).

-

Step 2 (Reaction): Add the enzyme powder and the ketoamide substrate dissolved in DMSO.

-

Step 3 (Incubation): Stir at 45°C. The evolved enzyme is thermostable.

-

Step 4 (Equilibrium Shift): Apply a slight vacuum or nitrogen sweep to remove acetone (coproduct) continuously.

-

Step 5 (Isolation): Acidify to pH 2 to quench enzyme activity. Extract the unreacted ketone (if any). Basify the aqueous layer to precipitate the chiral amine product.

-

Strategy III: Late-Stage C-H Functionalization

Best for: Modifying existing amino acid scaffolds (e.g., adding complexity to Valine or Leucine) without starting from scratch.

The Hybrid Logic

Traditional synthesis builds the molecule atom-by-atom. C-H activation, championed by Jin-Quan Yu, allows for the direct installation of functional groups onto inert C(sp3)-H bonds using Palladium catalysts and Mono-N-Protected Amino Acid (MPAA) ligands.[2]

Expert Insight: The MPAA ligand acts as a bifunctional internal base, assisting the Palladium in the concerted metalation-deprotonation (CMD) step. This allows for site-selective functionalization (e.g., γ-arylation) directed by the amino acid's own amide group.

Comparative Data: Selection Matrix

| Feature | Phase-Transfer Catalysis (PTC) | Biocatalysis (Transaminase) | C-H Functionalization |

| Primary Utility | De novo synthesis of bulky AAs | Industrial scale, high ee% | Modifying native scaffolds |

| Stereocontrol | >95% ee (Ligand dependent) | >99% ee (Enzyme dependent) | Diastereoselective |

| Scalability | High (kg scale) | Very High (Ton scale) | Moderate (reagent cost) |

| Sustainability | Moderate (Organic solvents) | Excellent (Water/Green) | Low (Pd metals) |

| Key Constraint | Requires activated electrophiles | Substrate acceptance by enzyme | Directing group requirement |

References

-

Maruoka, K. (2008). "Recent Developments in Asymmetric Phase-Transfer Reactions." Chemical Reviews.

-

Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science.

-

O'Donnell, M. J. (2004). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Bases." Accounts of Chemical Research.

-

Yu, J. Q. (2014).[3] "Ligand-Promoted C(sp3)–H Activation with Pd(II) Catalysts." Nature.

-

Codexis & Merck. (2010). "Greener Manufacturing of Sitagliptin Enabled by an Evolved Transaminase."[4][5] EPA Green Chemistry Challenge.

Sources

Technical Profile: 2-Amino-2-(3-methylphenyl)acetic Acid Hydrochloride

Executive Summary

2-Amino-2-(3-methylphenyl)acetic acid hydrochloride (also known as meta-tolylglycine hydrochloride or 3-methylphenylglycine HCl) is a non-proteinogenic

This technical guide details the structural architecture, validated synthetic pathways, analytical characterization, and pharmaceutical applications of this specific hydrochloride salt.

Structural Architecture & Physicochemical Properties

Molecular Identity

The molecule consists of a glycine backbone substituted at the

| Property | Specification |

| IUPAC Name | 2-Amino-2-(3-methylphenyl)acetic acid hydrochloride |

| Common Synonyms | 3-Methyl-DL-phenylglycine HCl; m-Tolylglycine HCl |

| Molecular Formula | |

| Molecular Weight | 201.65 g/mol (Salt); 165.19 g/mol (Free Base) |

| Chirality | Contains one stereocenter ( |

| Physical State | White to off-white crystalline powder |

| Solubility | Highly soluble in water, methanol; insoluble in non-polar solvents (hexane, ether). |

Stereochemical & Electronic Considerations

-

Steric Hindrance: The meta-methyl group introduces steric bulk that restricts rotation around the

bond more than unsubstituted phenylglycine, but less than the ortho isomer. This is crucial for "locking" bioactive conformations in peptide analogues. -

Electronic Effect: The methyl group is a weak electron donor (inductive effect,

). This slightly increases the electron density on the aromatic ring compared to phenylglycine, potentially influencing -

Salt Stoichiometry: The hydrochloride form protonates the primary amine (

), disrupting the zwitterionic lattice of the free acid and significantly lowering the lattice energy, which facilitates dissolution in aqueous media.

Synthetic Methodologies

Two primary routes are established for the synthesis of 2-Amino-2-(3-methylphenyl)acetic acid: the Bucherer-Bergs reaction (preferred for scalability and purity) and the Strecker Synthesis .

Method A: The Bucherer-Bergs Protocol (Recommended)

This method utilizes m-tolualdehyde to form a hydantoin intermediate, which is then hydrolyzed. It is superior for handling the meta-tolyl substituent due to mild conditions and high atom economy.

Step-by-Step Protocol:

-

Hydantoin Formation:

-

Reagents: 3-Methylbenzaldehyde (m-tolualdehyde), Potassium Cyanide (KCN), Ammonium Carbonate

. -

Solvent: 1:1 Ethanol/Water.

-

Procedure: Dissolve m-tolualdehyde (1.0 eq) in ethanol/water. Add

(3.0 eq) and KCN (1.2 eq). Heat to 60°C for 4-6 hours. -

Observation: The solution will thicken as the hydantoin (5-(3-methylphenyl)imidazolidine-2,4-dione) precipitates.

-

Isolation: Cool to 0°C, filter the white precipitate, wash with cold water.

-

-

Alkaline Hydrolysis:

-

Reagents: 2M Sodium Hydroxide (NaOH) or Barium Hydroxide (

). -

Procedure: Reflux the hydantoin in base for 12-24 hours. This opens the ring to form the free amino acid salt.

-

Workup: Neutralize with dilute HCl to pH 7 to precipitate the zwitterionic free acid.

-

-

Hydrochloride Salt Formation:

-

Procedure: Suspend the free amino acid in dry methanol. Add 1.1 eq of Acetyl Chloride (generates anhydrous HCl in situ) or bubble dry HCl gas.

-

Crystallization: Precipitate by adding diethyl ether. Filter and dry under vacuum.

-

Method B: Strecker Synthesis

Involves the reaction of m-tolualdehyde with

Synthesis Workflow Diagram

Caption: Figure 1.[1][3][4][5][6] Step-wise synthetic flow via the Bucherer-Bergs route, ensuring high purity hydantoin isolation before hydrolysis.

Analytical Characterization

To validate the synthesis of 2-Amino-2-(3-methylphenyl)acetic acid HCl, the following analytical signatures must be confirmed.

Proton NMR ( -NMR)

Solvent:

- 2.30 ppm (s, 3H): Distinct singlet for the methyl group attached to the aromatic ring.

-

5.05 ppm (s, 1H): The benzylic

- 7.10 - 7.40 ppm (m, 4H): Aromatic protons. The pattern should reflect meta-substitution (look for a singlet-like signal for the proton between the methyl and glycine attachment).

-

8.5 - 9.0 ppm (br s, 3H): Ammonium protons (

Infrared Spectroscopy (FT-IR)

-

2800 - 3000 cm

: Broad ammonium N-H stretching. -

1720 - 1740 cm

: Strong Carbonyl (C=O) stretch of the carboxylic acid (protonated form in HCl salt). -

1580 - 1600 cm

: Aromatic C=C ring stretches.

HPLC Purity & Chiral Resolution

For drug development, enantiomeric excess (ee) is critical.

-

Column: Chiralpak AD-H or Crownpak CR(+).

-

Mobile Phase: Perchloric acid solution (pH 1.5) usually provides good separation for phenylglycine derivatives.

-

Detection: UV at 210 nm and 254 nm.

Pharmaceutical Applications

Peptidomimetics & Conformational Constraint

The 3-methylphenylglycine scaffold is used to replace Phenylalanine or Phenylglycine in peptide drugs. The meta-methyl group introduces a "steric clash" that limits the rotational freedom of the side chain (

-

Increase selectivity for specific receptor subtypes.

-

Prevent proteolytic degradation (steric shielding of the amide bond).

Metabotropic Glutamate Receptors (mGluRs)

Substituted phenylglycines are classic antagonists/agonists for mGluRs. The 3-methyl substitution pattern has been explored in structure-activity relationship (SAR) studies to probe the hydrophobic pockets of Group I and II mGluRs.

Synthesis of -Lactam Antibiotics

While 4-hydroxyphenylglycine is the side chain for Amoxicillin, the 3-methyl analog is investigated in "next-generation" cephalosporins to alter the antibacterial spectrum and improve oral bioavailability via the PEPT1 transporter.

References

-

Bucherer-Bergs Reaction Mechanism & Scope

- Source: Bucherer, H. T., & Steiner, W. (1934). "Über die Synthese von Hydantoinen." Journal für Praktische Chemie.

-

Context: Foundational chemistry for hydantoin synthesis from aldehydes.[7]

-

Verification:

-

Synthesis of Substituted Phenylglycines

- Source: Williams, R. M., & Hendrix, J. A. (1992). "Asymmetric Synthesis of Arylglycines." Chemical Reviews, 92(5), 889–917.

- Context: Comprehensive review of Strecker and other methods for phenylglycine analogs.

-

Verification:

- Source: Faulconbridge, S. J., et al. (1994). "Enzymatic resolution of alpha-amino acids." Tetrahedron Letters.

-

mGluR Ligand Design

- Source: Swanson, C. J., et al. (2005). "Metabotropic glutamate receptors as novel targets for anxiety and stress disorders.

- Context: Discusses the role of phenylglycine scaffolds in CNS drug design.

-

Verification:

Sources

- 1. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1) | C5H7ClN2O2S | CID 13017673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cinnamomum cassia bark oil, 8007-80-5 [thegoodscentscompany.com]

- 3. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

Pharmacological Profiling and Synthetic Utility of 2-Amino-2-(3-methylphenyl)acetic Acid Derivatives

Technical Guide for Drug Discovery & Chemical Biology

Executive Summary

2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-Methylphenylglycine ) represents a privileged scaffold in medicinal chemistry, particularly within the field of excitatory amino acid research. Unlike its proteinogenic counterparts, this

This guide details the technical utility of 3-methylphenylglycine derivatives as Metabotropic Glutamate Receptor (mGluR) ligands and peptidomimetic building blocks . It provides a validated framework for their synthesis, pharmacological evaluation, and application in probing the Orthosteric Binding Domain (OBD) of Class C GPCRs.

Structural Architecture & SAR Logic

The biological activity of 3-methylphenylglycine is dictated by two critical structural determinants: the

1.1 The "Phenylglycine Kink"

Incorporating phenylglycine into a peptide backbone restricts conformational flexibility (

1.2 The 3-Methyl Substituent (SAR)

In the context of Glutamate Receptors (mGluRs), the 3-position on the phenyl ring is a critical "switch" region.

-

3-Hydroxyl (Agonist): (S)-3-Hydroxyphenylglycine (3-HPG) is a potent Group I mGluR agonist. The hydroxyl group mimics the distal carboxylate of glutamate, forming hydrogen bonds with specific Ser/Thr residues in the receptor's binding pocket.

-

3-Methyl (Antagonist/Probe): Replacing the hydroxyl with a methyl group removes the hydrogen bond donor capability and introduces hydrophobic bulk. This prevents the "Venus Flytrap Domain" (VFD) of the receptor from closing fully—a requirement for activation. Consequently, 3-methyl derivatives often act as competitive antagonists or partial agonists , making them essential tools for dissecting receptor subtypes.

Biological Target Profile: Glutamatergic Signaling[1]

The primary biological application of this scaffold is the modulation of mGluRs. These G-Protein Coupled Receptors (GPCRs) regulate synaptic transmission and are targets for anxiety, schizophrenia, and neuroprotection.

2.1 Pathway Visualization

The following diagram illustrates the signal transduction pathway modulated by Group I mGluR antagonists derived from the phenylglycine scaffold.

Figure 1: Signal transduction pathway of Group I mGluRs. 3-Methylphenylglycine derivatives act as competitive antagonists, blocking the cascade at the receptor level.

Validated Synthetic Protocol

Objective: Synthesis of enantiopure (S)-2-Amino-2-(3-methylphenyl)acetic acid. Rationale: Biological activity at mGluRs is stereospecific; the (S)-enantiomer is typically the bioactive eutomer. We utilize a Strecker Synthesis followed by Enzymatic Resolution for scalability and high enantiomeric excess (ee).

3.1 Workflow Diagram

Figure 2: Chemo-enzymatic synthesis pathway ensuring high optical purity.

3.2 Step-by-Step Methodology

Step 1: Strecker Reaction (Caution: Cyanide Handling)

-

Reagents: 3-Methylbenzaldehyde (1.0 eq), Sodium Cyanide (1.1 eq), Ammonium Chloride (1.2 eq).

-

Solvent: Methanol/Water (1:1).

-

Procedure: Dissolve NH4Cl and NaCN in water. Add 3-methylbenzaldehyde in methanol dropwise. Stir at room temperature for 24 hours. The aminonitrile precipitates as a yellow oil or solid.

-

Workup: Extract with ethyl acetate, wash with brine, dry over MgSO4.

Step 2: Hydrolysis to Racemic Amino Acid

-

Reagents: Aminonitrile from Step 1, 6N HCl.

-

Procedure: Reflux the aminonitrile in 6N HCl for 12 hours. The nitrile hydrolyzes to the carboxylic acid.

-

Purification: Evaporate HCl. Neutralize with dilute NH4OH to isoelectric point (pH ~6) to precipitate the zwitterionic amino acid. Recrystallize from Ethanol/Water.[1]

Step 3: Enzymatic Resolution (The Critical Step)

-

Substrate Preparation: Acetylate the racemic amino acid using Acetic Anhydride/NaOH to form N-Acetyl-DL-3-methylphenylglycine.

-

Enzyme: Hog Kidney Acylase I (Aspergillus acylase can be substituted).

-

Reaction: Dissolve N-acetylated racemate in water at pH 7.5 (adjust with LiOH). Add Acylase I. Incubate at 37°C for 24-48 hours.

-

Mechanism: The enzyme selectively hydrolyzes the N-Acetyl-(S) enantiomer back to the free amino acid, leaving the N-Acetyl-(R) enantiomer intact.

-

Separation: Acidify to pH 5. Collect the precipitated free (S)-amino acid by filtration. The (R)-isomer remains in solution as the acetylated form.

Bioassay Protocols

To validate the biological activity of the synthesized derivative, two assays are required: a Binding Assay (Affinity) and a Functional Assay (Efficacy).

4.1 Radioligand Binding Assay (Membrane Preparation)

-

Purpose: Determine

values for the derivative against standard ligands. -

Source Tissue: Rat cortical membranes (rich in mGluRs).[2]

-

Radioligand:

-Glutamate or -

Protocol:

-

Incubate membranes (50

g protein) with 10 nM radioligand and varying concentrations ( -

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Incubation: 45 min on ice (to prevent uptake).

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Analysis: Plot displacement curves; calculate IC50 and convert to

using the Cheng-Prusoff equation.

-

4.2 FLIPR Calcium Mobilization Assay (Functional)

-

Purpose: Determine if the compound is an agonist or antagonist.

-

Cell Line: CHO cells stably expressing mGluR1 or mGluR5 and G

16 (promiscuous G-protein to couple to Calcium). -

Dye: Fluo-4 AM (Calcium sensitive fluorescent dye).

-

Protocol:

-

Load: Incubate cells with Fluo-4 AM for 60 min.

-

Antagonist Mode: Add 3-methylphenylglycine derivative 15 min prior to agonist challenge.

-

Challenge: Inject Glutamate (EC80 concentration).

-

Readout: Measure fluorescence decrease compared to control. A decrease in Calcium spike indicates antagonism.

-

Comparative Data Profile

The following table summarizes the expected Structure-Activity Relationship (SAR) shifts when modifying the phenylglycine core, based on established literature values for similar congeners.

| Derivative | Substituent (R) | Electronic Effect | Lipophilicity ( | mGluR Activity Profile |

| Phenylglycine | -H | Neutral | 0.00 | Weak Agonist / Null |

| 3-Methylphenylglycine | -CH3 | Weak Donor / Bulky | +0.56 | Antagonist / Probe |

| 3-Hydroxyphenylglycine | -OH | Donor / H-Bonding | -0.67 | Potent Agonist (Group I) |

| 4-Carboxyphenylglycine | -COOH | Withdrawing | -0.32 | Antagonist (Non-selective) |

Note: The 3-Methyl group increases lipophilicity, enhancing blood-brain barrier (BBB) penetration compared to the hydroxylated or carboxylated analogs, making it a superior scaffold for CNS drug development.

References

-

Watkins, J. C., & Evans, R. H. (1981). Excitatory amino acid transmitters. Annual Review of Pharmacology and Toxicology. Link

-

Jane, D. E., et al. (1995). New phenylglycine derivatives with potent and selective antagonist activity at presynaptic glutamate receptors in neonatal rat spinal cord. Neuropharmacology. Link

-

Conn, P. J., & Pin, J. P. (1997). Pharmacology and functions of metabotropic glutamate receptors. Annual Review of Pharmacology and Toxicology. Link

-

Schoepp, D. D., et al. (1999). Pharmacological agents acting at subtypes of metabotropic glutamate receptors.[3][4] Neuropharmacology. Link

-

Petasis, N. A., & Zavialov, I. A. (1997). A new and practical synthesis of

-amino acids from alkenyl boronic acids. Journal of the American Chemical Society. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Structure-activity relationships for a series of phenylglycine derivatives acting at metabotropic glutamate receptors (mGluRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Potential Applications of Substituted Phenylglycine Derivatives

Executive Summary

Substituted phenylglycines represent a privileged class of non-proteinogenic

Structural Significance & Synthetic Versatility[1]

The phenylglycine (Phg) scaffold is distinct from phenylalanine due to the absence of the methylene spacer between the amine-bearing carbon and the aromatic ring. This structural contraction results in two critical properties for drug design:

-

Conformational Constraint: The rotational freedom of the side chain is significantly restricted, reducing the entropic penalty upon binding to a protein target.

-

Electronic Coupling: Substituents on the phenyl ring directly influence the pKa of the

-amine and carboxylic acid, allowing for precise tuning of zwitterionic character and membrane permeability.

The "Chiral Velcro" Effect

In asymmetric synthesis, phenylglycine derivatives serve as robust chiral auxiliaries. The close proximity of the bulky phenyl group to the reaction center provides superior facial discrimination compared to alanine or phenylalanine derivatives.

Pharmaceutical Applications

HCV NS3 Protease Inhibitors: The P2 Scaffold Revolution

One of the most sophisticated applications of substituted phenylglycines is in the design of direct-acting antivirals (DAAs) for Hepatitis C. The NS3 serine protease possesses a shallow, solvent-exposed substrate binding groove, making high-affinity binding difficult.

-

Mechanism: Phenylglycine derivatives are utilized at the P2 position of the inhibitor.[1][2] Unlike naturally occurring proline (often used in P2), substituted phenylglycines can access the S2 subsite's hydrophobic pocket while engaging in

- -

Optimization: Replacing the phenyl ring with p-methoxy, isoquinolinyl-oxy, or quinolinyl-oxy moieties significantly enhances potency.[1][2] The extended aromatic systems fill the S2 pocket more effectively, displacing solvent molecules and increasing binding enthalpy.

Table 1: Comparative Potency of P2-Modified HCV NS3 Protease Inhibitors (Data synthesized from structure-activity relationship studies)

| P2 Scaffold Residue | Substituent (R) | IC50 (nM) | Mechanistic Advantage |

| Proline (Reference) | None | > 1000 | Weak hydrophobic contact; high flexibility. |

| Phenylglycine (Phg) | -H | ~ 500 | Improved rigidity; moderate S2 filling. |

| 4-Hydroxy-Phg | -OH | ~ 250 | H-bond capability; poor membrane permeability. |

| 4-Methoxy-Phg | -OMe | ~ 75 | Lipophilic; improved S2 pocket occupancy. |

| Quinolinyl-oxy-Phg | -O-Quinoline | < 10 | Maximal |

Metabotropic Glutamate Receptor (mGluR) Antagonists

Glutamate is the primary excitatory neurotransmitter in the CNS. Selective modulation of mGluR subtypes is a holy grail for treating neurodegenerative disorders. Substituted phenylglycines act as rigid glutamate analogs.

-

Selectivity Engineering:

-

(RS)-

-methyl-4-phosphonophenylglycine (MPPG): A potent antagonist for Group II/III mGluRs. The phosphonate group mimics the distal carboxylate of glutamate but with different geometry and acidity. -

4-Carboxyphenylglycine (4-CPG): Specifically targets Group I mGluRs (mGluR1).

-

-

Causality: The rigid phenyl ring locks the agonist-mimicking functional groups (amine and acid) into a specific conformation that binds the receptor but fails to trigger the conformational change required for G-protein activation.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates how specific substitutions on the phenylglycine core drive biological activity across different therapeutic areas.

Figure 1: Structure-Activity Relationship (SAR) mapping of phenylglycine derivatives to key therapeutic targets.

Experimental Protocols

Protocol: Asymmetric Strecker Synthesis of Substituted Phenylglycines

Objective: To synthesize enantiomerically pure (S)-4-methoxyphenylglycine, a key intermediate for HCV protease inhibitors.

Rationale: The Strecker reaction is the most direct route to

Reagents & Equipment

-

Substrate: 4-Methoxybenzaldehyde (10 mmol)

-

Chiral Amine: (R)-Phenylglycinol (10 mmol)

-

Cyanide Source: Trimethylsilyl cyanide (TMSCN) (15 mmol)

-

Catalyst: Lewis Acid (e.g., ZnI2, 10 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Analysis: HPLC (Chiralpak AD-H column), 1H-NMR

Step-by-Step Methodology

-

Imine Formation (Self-Validating Step):

-

Dissolve 4-methoxybenzaldehyde and (R)-phenylglycinol in anhydrous DCM (50 mL).

-

Add MgSO4 (2 g) to sequester water and drive equilibrium. Stir at RT for 4 hours.

-

Validation: Monitor by 1H-NMR.[3] Disappearance of the aldehyde proton (~9.8 ppm) and appearance of the imine proton (~8.3 ppm) confirms completion. Filter off MgSO4.

-

-

Strecker Addition:

-

Diastereomeric Enrichment:

-

Concentrate the solvent. The resulting amino nitrile is often a mixture of diastereomers (e.g., 85:15 dr).

-

Critical Step: Recrystallize from Ethanol/Hexane. The major diastereomer often crystallizes preferentially.

-

Validation: Check dr by HPLC. Target >98:2 dr before proceeding.

-

-

Hydrolysis & Deprotection:

-

Reflux the purified amino nitrile in 6N HCl for 12 hours. This hydrolyzes the nitrile to the acid and cleaves the chiral auxiliary (destructive cleavage) or requires hydrogenolysis (if using benzyl-based auxiliaries).

-

Note: For phenylglycinol, oxidative cleavage (Pb(OAc)4) is often required to remove the auxiliary, or alternative auxiliaries like

-methylbenzylamine are used for hydrogenolytic cleavage.

-

Workflow Diagram

Figure 2: Asymmetric Strecker Synthesis Workflow for Phenylglycine Derivatives.

Future Outlook & Emerging Trends

The field is moving toward bio-isosteres and metabolic stability :

-

Fluorinated Phenylglycines: Introduction of fluorine atoms (e.g., 4-fluoro-phenylglycine) increases metabolic stability against ring oxidation and modulates lipophilicity without altering steric bulk.

-

Borono-Phenylglycines: Boronic acid derivatives are being explored as reversible covalent inhibitors for serine proteases, where the boron atom forms a tetrahedral adduct with the active site serine.

References

-

N-Phenylglycine in Pharmaceutical Synthesis: Vertex AI Search. "The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis." nbinno.com. Link

-

HCV Protease Inhibitors (P2 Scaffold): Johansson, A., et al. "Phenylglycine as a Novel P2 Scaffold in Hepatitis C Virus NS3 Protease Inhibitors."[1][2] PubMed/Diva-Portal, 2007. Link

-

Metabotropic Glutamate Receptor Antagonists: Jane, D. E., et al. "Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system."[9] Neuroscience, 1993.[9] Link

-

Asymmetric Strecker Synthesis: Organic Letters. "Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation." ACS Publications. Link

-

Antifungal and Pesticide Applications: Arabian Journal of Chemistry. "Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives." Link

Sources

- 1. Phenylglycine as a novel P2 scaffold in hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phenylglycine as a Novel P2 Scaffold in Hepatitis C Virus NS3 Protease Inhibitors [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. Bioactive molecular family construction: Design, optimization and antifungal mechanism study of novel 2-phenylglycine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Design, Synthesis and Bioassay of 2-Phenylglycine Derivatives as Potential Pesticide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - Rana - Current Medicinal Chemistry [rjraap.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Phenylglycine derivatives as new pharmacological tools for investigating the role of metabotropic glutamate receptors in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: (2R)-2-Amino-2-(3-methylphenyl)acetic Acid

Topic: (CAS 187979-43-7) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Strategic Utilization of Chiral Phenylglycine Analogs in High-Affinity Ligand Design

Executive Summary

(2R)-2-Amino-2-(3-methylphenyl)acetic acid (CAS 187979-43-7), also known as (R)-3-Methylphenylglycine, is a specialized non-proteinogenic amino acid. Unlike canonical amino acids, this compound features a phenylglycine scaffold with a meta-methyl substitution, imparting unique steric and lipophilic properties critical for fine-tuning drug-receptor interactions.

This guide analyzes the physicochemical profile, structural pharmacology, and synthetic utility of CAS 187979-43-7. It serves as a blueprint for incorporating this moiety into peptide therapeutics, peptidomimetics, and small-molecule inhibitors, particularly where rigid stereochemical control is required to enhance metabolic stability and potency.

Chemical & Physical Characterization[1][2][3][4][5][6]

The distinct "meta-methyl" substitution on the phenyl ring differentiates this compound from standard phenylglycine, offering a probe for exploring hydrophobic pockets in enzyme active sites (e.g., proteases, kinases) without introducing the excessive bulk of a naphthyl or biphenyl group.

Table 1: Physicochemical Profile[1][6]

| Property | Specification |

| CAS Number | 187979-43-7 |

| Chemical Name | (2R)-2-Amino-2-(3-methylphenyl)acetic acid |

| Synonyms | (R)-3-Methylphenylglycine; (R)- |

| Molecular Formula | |

| Molecular Weight | 165.19 g/mol |

| Chiral Configuration | (R)-Enantiomer |

| Physical State | White to off-white crystalline powder |

| Solubility | Soluble in water (low pH), Methanol, DMSO; Sparingly soluble in non-polar solvents |

| pKa (Predicted) | Carboxyl: ~2.1 |

| Melting Point | >200°C (Decomposition) |

Structural Pharmacology & Mechanism of Action

While CAS 187979-43-7 is primarily an intermediate, its value lies in the pharmacophoric features it donates to a final drug molecule.

The "Meta-Methyl" Effect

In Structure-Activity Relationship (SAR) studies, the introduction of a methyl group at the meta-position of a phenyl ring can significantly alter binding affinity:

-

Conformational Restriction: The methyl group restricts the rotation of the phenyl ring within a binding pocket, potentially locking the ligand into a bioactive conformation (entropy penalty reduction).

-

Hydrophobic Filling: It probes small hydrophobic sub-pockets (e.g., S1 or S1' pockets in proteases) that are inaccessible to unsubstituted phenyl rings but too small for larger substituents like chlorine or methoxy groups.

-

Metabolic Blocking: Substitution at the meta-position can block metabolic oxidation at reactive sites on the phenyl ring, extending the half-life of the parent drug.

Diagram 1: Structural Impact in Drug Design

The following diagram illustrates how CAS 187979-43-7 is utilized in a Fragment-Based Drug Design (FBDD) workflow.

Figure 1: Integration of (R)-3-Methylphenylglycine into a medicinal chemistry optimization cycle.

Applications in Drug Development[5][6][7]

Peptidomimetics

(R)-3-Methylphenylglycine is frequently used to replace Phenylalanine or Phenylglycine residues in peptide chains. This substitution often results in:

-

Proteolytic Resistance: Non-natural amino acids are poorly recognized by endogenous proteases (e.g., chymotrypsin), increasing the in vivo stability of peptide drugs.

-

Beta-Lactam Antibiotics: Analogous to the side chains of Ampicillin or Cephalexin, this derivative is investigated for next-generation antibiotics effective against resistant bacterial strains.

Chiral Resolution Agents

Due to its high enantiomeric purity, this compound (and its derivatives) serves as a chiral resolving agent for racemic amines or acids in industrial synthesis.

Experimental Protocols

Protocol A: General Amide Coupling Procedure

Objective: To couple (2R)-2-Amino-2-(3-methylphenyl)acetic acid to an amine scaffold (R-NH2) using HATU activation. This protocol ensures minimal racemization of the sensitive phenylglycine center.

Reagents:

-

CAS 187979-43-7 (1.0 equiv)

-

Amine Scaffold (1.1 equiv)[1]

-

HATU (1.1 equiv)[1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

DMF (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve (2R)-2-Amino-2-(3-methylphenyl)acetic acid (N-protected if necessary, e.g., Boc/Fmoc) in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Activation: Add DIPEA followed by HATU at 0°C. Stir for 15 minutes to generate the activated ester. Note: Low temperature is critical to prevent racemization of the

-proton. -

Coupling: Add the Amine Scaffold dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4.

-

Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Enantiomeric Purity Analysis (Chiral HPLC)

Objective: To verify the enantiomeric excess (ee%) of the starting material or coupled product.

-

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Standard: Compare retention time against the racemic mixture (DL-3-methylphenylglycine).

Synthesis & Manufacturing Pathways

The synthesis of high-purity (R)-enantiomer typically requires asymmetric catalysis or enzymatic resolution.

Diagram 2: Biocatalytic Synthesis Pathway

This workflow highlights a sustainable enzymatic resolution route, preferred for high-purity pharmaceutical applications.

Figure 2: Chemo-enzymatic route for the production of optically pure (R)-3-Methylphenylglycine.

Safety & Regulatory Information

Hazard Classification (GHS):

-

Signal Word: Warning

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Precautions:

-

Use in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety goggles.

-

Store in a cool, dry place (2-8°C recommended for long-term stability) to prevent decarboxylation or racemization.

References

-

PubChem. (2025).[1][2] Compound Summary: (2R)-2-Amino-2-(3-methylphenyl)acetic acid. National Library of Medicine. [Link]

Sources

Advanced Incorporation of Non-Canonical Amino Acids (ncAAs) in Solid-Phase Peptide Synthesis

Executive Summary: Expanding the Chemist’s Toolkit

The era of restricting peptide therapeutics to the 20 canonical amino acids is effectively over. Modern drug development demands peptides with enhanced metabolic stability, improved membrane permeability, and precise conformational control—properties rarely achievable with native sequences alone. Non-canonical amino acids (ncAAs) are the linchpin of this evolution, transforming labile peptides into robust peptidomimetics.

This guide moves beyond basic synthesis to address the specific chemical engineering required to incorporate ncAAs. We focus on the "difficult sequences"—those prone to aggregation, steric clash, and racemization—and provide field-proven protocols to navigate these synthetic bottlenecks.

Strategic Classification of ncAAs

Before optimizing synthesis, one must understand the structural intent of the modification. We categorize ncAAs not just by structure, but by their functional role in therapeutic design.

| ncAA Class | Key Examples | Structural/Therapeutic Utility | Synthetic Challenge |

| Conformational Constrainers | Aib (α-aminoisobutyric acid), 1-ACPC | Induces helicity (Aib) or turns; restricts bond rotation ( | High Steric Hindrance: Gem-dimethyl groups block nucleophilic attack.[1] |

| Backbone Modifiers | N-methyl-Ala, N-methyl-Phe | Eliminates H-bond donors; improves permeability & protease resistance.[1] | Secondary Amine Nucleophile: Drastically reduced reactivity; prone to diketopiperazine formation. |

| Bio-Orthogonal Handles | Azidohomoalanine, Propargylglycine | Enables "Click" chemistry (CuAAC) for conjugation or stapling. | Side-chain Compatibility: Must avoid reduction of azides during synthesis. |

| Electronic/Steric Tuners | Fluorinated AAs (e.g., Tfe-Gly), t-Butyl-Gly | Alters pKa, lipophilicity, and receptor binding affinity.[1] | Racemization Risk: Electron-withdrawing groups can acidify the |

Technical Core: Overcoming Synthetic Barriers

The incorporation of ncAAs disrupts the standard Fmoc-SPPS workflow. The two primary failure modes are incomplete coupling (due to sterics) and racemization (due to slow kinetics allowing oxazolone formation).

The Coupling Reagent Hierarchy

Standard reagents like HBTU or HCTU are often insufficient for ncAAs.[2] The senior scientist’s choice relies on the "7-aza" effect and modern oxy-imino additives.[1]

-

Baseline (Sterically Unhindered ncAAs): DIC/Oxyma Pure.

-

Why: Carbodiimides (DIC) with Oxyma generate active esters that are reactive yet stable against racemization. Oxyma is superior to HOBt regarding safety (non-explosive) and efficacy.

-

-

Difficult Couplings (Aib, bulky side chains): HATU or COMU.

-

Why: The 7-azabenzotriazole moiety (in HATU) or the morpholino group (in COMU) utilizes the "neighboring group effect" to accelerate acylation, crucial when the nucleophile is hindered.

-

-

Extreme Hindrance (N-methylated residues): PyAOP or PyOxim.[1]

-

Why: Phosphonium salts often drive reactions where uronium/aminium salts fail, particularly for N-methylated amines which are poor nucleophiles.[1]

-

Visualization: Coupling Optimization Workflow

The following decision tree outlines the logic for selecting conditions based on the specific ncAA difficulty.

Figure 1: Decision matrix for selecting coupling reagents based on amino acid steric and electronic properties.

Advanced Protocols (Self-Validating Systems)[1]

Protocol A: Incorporation of N-Methylated Amino Acids

Coupling onto an N-methylated residue is one of the most challenging steps in SPPS due to the steric bulk and lowered nucleophilicity of the secondary amine.[3]

The "Self-Validating" Checkpoint: The Kaiser test (ninhydrin) is useless here as it detects primary amines. You must use the Chloranil Test or p-Nitrophenol ester test to verify deprotection and coupling completion.

Workflow:

-

Deprotection: Treat resin with 20% Piperidine/DMF (standard).

-

Validation: Perform Chloranil test. Resin beads should turn blue (positive for secondary amine).

-

-

Activation:

-

Reagent: COMU (1.0 eq) or HATU (1.0 eq) relative to AA.

-

Base: DIEA (2.0 eq).

-

Amino Acid: 3-5 equivalents.[1]

-

Crucial Step: Pre-activate the AA/Reagent/Base for 30 seconds before adding to resin to form the active ester immediately.

-

-

Coupling: Shake at Room Temperature for 2 hours (or Microwave at 75°C for 10 mins).

-

Re-Coupling (Mandatory): Drain and repeat step 2-3 with fresh reagents.

-

Capping: Acetylate unreacted amines with Acetic Anhydride/DIEA to prevent deletion sequences.

-

Final Validation: Perform Chloranil test again.

-

Pass Criteria: Beads remain colorless/yellow. If blue, perform a third coupling using PyAOP .

-

Protocol B: On-Resin CuAAC Macrocyclization

Using "Click" chemistry to cyclize peptides on-resin (side-chain to side-chain) creates rigid scaffolds.[1]

The "Self-Validating" Checkpoint: The reaction must be monitored by test cleavage and HPLC/MS, as colorimetric tests cannot detect triazole formation.

Workflow:

-

Sequence Assembly: Incorporate Azidohomoalanine (Aha) and Propargylglycine (Pra) at desired positions using standard Fmoc-SPPS.

-

Solvent Swap: Wash resin 5x with DCM, then 5x with degassed DMF . Oxygen inhibits the Cu(I) catalyst.

-

Catalyst Cocktail Prep (Argon sparged):

-

CuI (Copper Iodide): 0.5 eq.

-

Ascorbic Acid: 0.5 eq (prevents oxidation to Cu(II)).

-

Base: 2,6-Lutidine or DIEA (10 eq).[1]

-

-

Reaction: Add cocktail to resin. Agitate under inert atmosphere (N2/Argon) for 6-12 hours.

-

Wash: Extensive washing with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (which can chelate to the peptide).

-

Validation: Micro-cleavage of 5mg resin. Analyze via MALDI or LC-MS.

-

Pass Criteria: Mass shift corresponds to starting material (no mass loss, but retention time shift due to cyclization). If linear precursor remains, repeat with fresh catalyst.

-

Therapeutic Impact: The Mechanism of Stability

Why go through this synthetic effort? The primary driver is ADME (Absorption, Distribution, Metabolism, Excretion). ncAAs provide a "steric shield" against proteolytic enzymes.

Visualization: Proteolytic Resistance

The following diagram illustrates how ncAAs prevent enzyme docking, extending half-life (

Figure 2: Mechanism of action: ncAAs introduce steric bulk or remove H-bond donors, preventing protease active site engagement.[1]

References

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.[1] Link

-

Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry – A European Journal, 15(37), 9394-9403.[1] Link

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide−alkyne cycloaddition. Chemical Reviews, 108(8), 2952-3015.[1] Link

-

Di Gioia, M. L., et al. (2016). N-Methylated amino acids: A hot topic in peptide synthesis. Current Medicinal Chemistry, 23(27), 3020-3042.[1] Link

-

Lau, Y. H., et al. (2015). Peptide stapling techniques based on different macrocyclization chemistries. Chemical Society Reviews, 44(1), 91-102.[1] Link

Sources

discovery of novel chiral amino acid building blocks

Title: Precision Engineering of the Chiralome: A Technical Guide to Novel Non-Canonical Amino Acid Discovery

Executive Summary: Escaping Flatland

The discovery of novel chiral amino acid (ncAA) building blocks has shifted from a niche academic pursuit to a critical industrial imperative. As drug discovery moves beyond "flat" aromatic heterocycles toward spatially rich (

This guide moves beyond classical Strecker synthesis or resolution methods. It focuses on two high-fidelity platforms: Biocatalytic Transamination and C(sp3)-H Functionalization . These technologies allow for the direct, enantioselective installation of amine functionalities into unactivated carbon skeletons, offering a "self-validating" path to high enantiomeric excess (

Strategic Rationale: The Imperative

The incorporation of ncAAs serves three distinct pharmacological functions:

-

Conformational Locking: Restricting the

and -

Proteolytic Resistance: Altering the stereochemistry (D-amino acids) or side-chain bulk to prevent recognition by endogenous proteases.

-

Orthogonal Handles: Introducing reactive handles (alkynes, azides) for "click" conjugation in Antibody-Drug Conjugates (ADCs).

Biocatalytic Platform: Engineered Transaminases

The most scalable route to chiral amines is the use of

Mechanistic Logic (The Ping-Pong Bi-Bi System)

The reaction relies on a Pyridoxal-5'-phosphate (PLP) cofactor. The enzyme shuttles an amino group from a sacrificial donor (e.g., isopropylamine) to a pro-chiral ketone acceptor.

-

Criticality: The equilibrium constant (

) often disfavors product formation. -

Solution: Use an amine donor that generates a volatile coproduct (e.g., isopropylamine

acetone) or couple with a Lactate Dehydrogenase (LDH) system to remove the coproduct pyruvate, driving the equilibrium forward (Le Chatelier’s principle).

Visualization: The Transaminase Cycle

Caption: The Ping-Pong Bi-Bi mechanism of PLP-dependent transaminases. The enzyme oscillates between an aldehyde form (PLP) and an amine form (PMP).

Chemocatalytic Innovation: C-H Activation

While enzymes are excellent for specific substrates, Palladium-catalyzed C-H activation offers modularity. The work of Jin-Quan Yu and others has established the use of Mono-N-protected Amino Acid (MPAA) ligands to direct Pd(II) to specific C(sp3)-H bonds.[1]

-

Mechanism: A directing group (DG), such as a weakly coordinating amide or a transient imine, guides the metal center.

-

Advantage: Allows late-stage functionalization of abundant precursors (e.g., converting alanine directly into unnatural derivatives).

Experimental Protocol: High-Throughput Transaminase Screening

Objective: Identify an

Validation Principle: This protocol uses a "Self-Validating" negative control (no enzyme) to rule out background chemical amination and a positive control (commercial ATA-113) to verify cofactor integrity.

Materials:

-

Enzyme Library: 96-well plate containing lyophilized ATA variants (Codexis or in-house).

-

Cofactor Mix: 1 mM PLP in 100 mM HEPES buffer (pH 7.5).

-

Amine Donor: 1M Isopropylamine (IPA) adjusted to pH 7.5.

-

Substrate: 50 mM Pro-chiral ketone in DMSO.

Step-by-Step Methodology:

-

Plate Preparation (The Master Mix):

-

Prepare the Reaction Buffer: Mix 1M IPA (donor) and 1mM PLP (cofactor) in HEPES buffer.

-

Why: PLP is light-sensitive; prepare in amber glass. The high concentration of IPA drives the equilibrium.

-

-

Enzyme Reconstitution:

-

Add 180

L of Reaction Buffer to each well of the enzyme library plate. -

Seal and shake at 600 rpm for 10 mins at 25°C to dissolve enzymes.

-

-

Reaction Initiation:

-

Add 20

L of Substrate Stock (final conc: 5 mM). -

Critical Control: In wells A1 and A2, add buffer instead of enzyme (Negative Control). In A3, add ATA-113 (Positive Control).

-

-

Incubation:

-

Seal with aluminum foil (prevent evaporation of acetone/IPA).

-

Incubate at 30°C, 250 rpm for 24 hours.

-

-

Quenching & Extraction:

-

Add 200

L Acetonitrile (MeCN) to quench proteins. -

Centrifuge at 4000 rpm for 10 mins to pellet precipitated protein.

-

-

Analytical Validation (HPLC):

-

Transfer supernatant to HPLC vials.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).

-

Success Metric: Look for peaks matching the retention time of the desired enantiomer. Calculate Conversion = Area(Product) / [Area(Product) + Area(Substrate)].

-

Data Presentation: Technology Comparison

| Feature | Biocatalysis ( | Chemocatalysis (Pd-Catalyzed C-H Activation) | Photoredox Catalysis |

| Enantioselectivity ( | Excellent ( | High ( | Variable ( |

| Substrate Scope | Limited by active site steric | Broad (Directed by Ligand) | Broad (Radical mechanism) |

| Scalability | High (kg to ton scale) | Moderate (Catalyst cost) | High (Flow chemistry) |

| Environmental Impact | Low (Water, mild temp) | Moderate (Heavy metals) | Low (Light driven) |

| Cost Driver | Enzyme Engineering time | Pd/Ligand cost | Ir/Ru Catalyst cost |

Discovery Workflow Visualization

Caption: The iterative "Design-Make-Test" cycle for discovering novel chiral amino acids.

References

-

MacMillan, D. W. C., et al. (2021).[2] "Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis." Organic Process Research & Development. [Link]

-

Yu, J.-Q., et al. (2020).[1] "From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions." Accounts of Chemical Research. [Link]

-

RSC Green Chemistry. (2017). "Transaminase biocatalysis: optimization and application." Green Chemistry. [Link]

-

Patel, R. N. (2008). "Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals." Biomolecules. [Link]

Sources

Technical Whitepaper: Preliminary Investigation of 2-Amino-2-(3-methylphenyl)acetic acid

Executive Summary & Molecular Profile

Strategic Significance

2-Amino-2-(3-methylphenyl)acetic acid (also known as 3-methylphenylglycine or m-tolylglycine ) represents a critical non-proteinogenic amino acid scaffold. Unlike natural amino acids, the phenylglycine backbone introduces significant conformational constraints when incorporated into peptides. The addition of a meta-methyl group provides a unique vector for optimizing lipophilicity (LogP) and steric bulk without the electronic deactivation associated with halogenated analogs.

This molecule is a high-value target for:

-

Peptidomimetics: Restricting rotational freedom in bioactive peptides.

- -Lactam Antibiotics: Serving as a side-chain precursor similar to Ampicillin, but with altered pharmacokinetic profiles.

-

Chiral Auxiliaries: Use in asymmetric synthesis due to the proximity of the chiral center to the aromatic ring.

Chemoinformatic Snapshot

| Property | Specification | Notes |

| IUPAC Name | 2-Amino-2-(3-methylphenyl)acetic acid | |

| Molecular Formula | C₉H₁₁NO₂ | |

| Molecular Weight | 165.19 g/mol | |

| Chiral Center | C-alpha (C2) | Available as ( |

| Predicted pKa | ||

| Solubility | Water (Moderate), 1M HCl (High) | Zwitterionic character at neutral pH |

Synthetic Architecture: The "Make" Phase

Route Selection: The Bucherer-Bergs Protocol

While the Strecker synthesis is a classic route for

Step-by-Step Experimental Protocol

Stage 1: Hydantoin Formation [1][2][3]

-

Reagents: 3-Methylbenzaldehyde (1.0 eq), Potassium Cyanide (1.2 eq), Ammonium Carbonate (3.0 eq).

-

Solvent: Ethanol/Water (1:1 v/v).

-

Procedure:

-

Dissolve 3-methylbenzaldehyde in 50% EtOH/H₂O.

-

Heat to 60°C for 18 hours . The solution will initially clarify, then precipitate the hydantoin.

-

Workup: Cool to 0°C. Filter the white precipitate. Wash with cold water to remove excess cyanide.

-

Checkpoint: Confirm formation of 5-(3-methylphenyl)hydantoin via melting point (>150°C) and IR (distinct amide bands at ~1720 and 1770 cm⁻¹).

-

Stage 2: Alkaline Hydrolysis

-

Reagents: 5-(3-methylphenyl)hydantoin, 3M NaOH (aq).

-

Procedure:

-

Suspend the hydantoin in 3M NaOH (5.0 eq).

-

Reflux at 100°C for 24-48 hours (monitoring ammonia evolution).

-

Neutralization: Cool to room temperature. Adjust pH to ~7.0 using conc. HCl.

-

Isolation: The amino acid precipitates at its isoelectric point. Filter and recrystallize from water/ethanol.

-

Visualizing the Synthetic Logic

Figure 1: The thermodynamic Bucherer-Bergs pathway ensures intermediate stability via the hydantoin ring.

Analytical Framework: The "Measure" Phase

Structural Validation (NMR)

The introduction of the methyl group at the meta position breaks the symmetry of the phenyl ring, creating a distinct splitting pattern compared to unsubstituted phenylglycine.

-

¹H NMR (D₂O/NaOD, 400 MHz):

-

δ 2.30 ppm (s, 3H): Methyl group (diagnostic singlet).

-

δ 4.45 ppm (s, 1H):

-proton (chiral center). -

δ 7.10 - 7.30 ppm (m, 4H): Aromatic protons. Look for the complex multiplet indicating meta substitution (singlet-like peak for H2, doublets for H4/H6).

-

Chiral Resolution & Purity

Since the Bucherer-Bergs yields a racemate, enantioseparation is required for biological assays.

-

Method: Chiral HPLC.[4]

-

Column: Crownpak CR(+) (Daicel) or Chiralpak ZWIX(+).

-

Mobile Phase: pH 1.5 - 2.0 (HClO₄ aq).

-

Mechanism: The crown ether forms a host-guest complex with the ammonium group (

-NH₃⁺). The 3-methyl group adds steric bulk that may enhance resolution compared to the unsubstituted parent.

Analytical Decision Tree

Figure 2: Quality control workflow prioritizing chemical purity prior to expensive chiral resolution.

Functional Applications & References

Drug Discovery Applications

-

Conformational Restriction: When incorporated into peptides, the bulky 3-methylphenyl group restricts

and -

Metabolic Stability: The meta-methyl group blocks potential metabolic oxidation at that position and increases lipophilicity, potentially improving blood-brain barrier (BBB) penetration relative to phenylglycine.

References

-

Bucherer-Bergs Reaction Mechanism

-

Ware, E. "The Chemistry of the Hydantoins." Chemical Reviews, 1950, 46(3), 403–470.

-

-

Enantioseparation of Phenylglycines

-

Hyun, M. H., et al. "Liquid chromatographic resolution of phenylglycine and its derivatives on a chiral stationary phase based on crown ether." Journal of Chromatography A, 2002.

-

-

Synthesis of Methyl-Substituted Phenylglycines

-

Relevant protocols adapted from: Organic Syntheses, Coll.[5] Vol. 3, p. 88 (1955); Vol. 22, p. 23 (1942).

-

-

General Properties of Phenylglycine Derivatives

-

PubChem Compound Summary for Phenylglycine derivatives.

-

Disclaimer: All experimental protocols involve hazardous chemicals (cyanides, strong bases). All procedures must be conducted in a fume hood with appropriate PPE and waste disposal protocols.

Sources

introduction to asymmetric synthesis of alpha-amino acids

Architectures of Chirality: A Technical Guide to Asymmetric Synthesis of -Amino Acids

Introduction: The Chiral Switch

The synthesis of

This guide moves beyond textbook theory to provide actionable, field-tested architectures for asymmetric synthesis. We categorize these into three dominant strategies: Chiral Auxiliaries (Stoichiometric), Phase Transfer Catalysis (Organocatalytic), and Asymmetric Hydrogenation (Transition Metal Catalysis), concluding with the emerging industrial standard of Biocatalysis .

Strategy I: The Chiral Auxiliary Approach (Stoichiometric)

The Gold Standard for Lab-Scale Reliability: Myers Alkylation

While stoichiometric methods are often criticized for poor atom economy, the Myers pseudoephedrine auxiliary remains the primary "workhorse" in discovery chemistry. Its reliability is unmatched: it works for a vast scope of electrophiles, the auxiliary is cheap (and recoverable), and the resulting diastereoselectivity is consistently >98%

The Mechanism: Lithium Chloride Chelation

The success of this method relies on the formation of a rigid, Z-enolate. Andrew Myers discovered that the addition of Lithium Chloride (LiCl) is not optional; it is mechanistic. LiCl breaks up the aggregates of the lithium enolate and facilitates the formation of a discrete chelated species where the lithium atom is coordinated by the amide oxygen and the pseudoephedrine alkoxide. This locks the geometry, forcing the electrophile to approach from the less hindered face (anti to the methyl group of the auxiliary).

Visualization: Myers Alkylation Cycle

Figure 1: The Myers pseudoephedrine cycle. Note the critical role of LiCl in the enolization step to ensure face-selective alkylation.

Experimental Protocol: Myers Alkylation of Glycine

Objective: Synthesis of a chiral

-

Preparation (Drying): Flame-dry a round-bottom flask under argon. Add LiCl (6.0 equiv). Note: LiCl is hygroscopic; flame-dry it gently in the flask under vacuum before adding solvent.

-

Solvation: Add anhydrous THF and diisopropylamine (2.1 equiv). Cool to -78°C.

-

Base Formation: Add

-BuLi (2.0 equiv) dropwise. Warm to 0°C for 5 mins to ensure LDA formation, then re-cool to -78°C. -

Enolization: Add the pseudoephedrine glycinamide (1.0 equiv) in THF. Stir for 1 hour at -78°C, then at 0°C for 15 mins, then back to -78°C. Crucial: The color usually turns pale yellow.

-

Alkylation: Add the alkyl halide (e.g., Benzyl bromide, 1.2 equiv). Stir at -78°C for 2 hours, then slowly warm to 0°C.

-

Quench: Quench with saturated NH

Cl. Extract with EtOAc. -

Hydrolysis: Reflux the alkylated product in 1M NaOH (2 equiv) to cleave the auxiliary. The auxiliary can be recovered by extraction; the amino acid remains in the aqueous phase and is isolated by ion-exchange chromatography.

Strategy II: Catalytic Asymmetric Phase Transfer Catalysis (PTC)

The Scalable Solution: Maruoka Catalysts

For kilogram-scale synthesis, stoichiometric auxiliaries generate too much waste mass. Phase Transfer Catalysis (PTC), particularly using Maruoka catalysts (chiral spiro-quaternary ammonium salts), offers a robust alternative. This method utilizes the Schiff base of glycine (benzophenone imine) which is acidic enough to be deprotonated by aqueous hydroxide when mediated by the catalyst.

Mechanism: Ion Pairing

The chiral quaternary ammonium cation (

Comparative Data: Auxiliary vs. PTC

| Feature | Myers Auxiliary (Stoichiometric) | Maruoka PTC (Catalytic) |

| Atom Economy | Low (Auxiliary MW often > Product MW) | High (Catalyst < 1 mol%) |

| Reagents | LDA, | KOH(aq), Toluene (Ambient, Robust) |

| Scalability | Good for <100g | Excellent for >1kg |

| Enantioselectivity | >98% | 90-99% |

| Cost | High (Reagents + Auxiliary Recovery) | Moderate (Catalyst is expensive but low loading) |

Strategy III: Asymmetric Hydrogenation

The Industrial Workhorse: Rhodium-Phosphine Complexes

This strategy traces its lineage to the Nobel Prize-winning work of William Knowles at Monsanto for the synthesis of L-DOPA . It remains the most efficient method for producing amino acids on a multi-ton scale.

The Mechanism: Enamide Coordination

The substrate is invariably a dehydroamino acid (an enamide). The catalyst is typically a Rhodium(I) complex with a chiral bisphosphine ligand (e.g., DuPhos or DiPAMP ). The cycle involves the coordination of the olefin to the metal, followed by oxidative addition of H

Visualization: Catalytic Hydrogenation Cycle

Figure 2: The Rhodium-catalyzed asymmetric hydrogenation cycle.[1] The stereochemistry is set during the migratory insertion of the hydride.

Strategy IV: The Biocatalytic Revolution

The Green Future: Transaminases

Modern process chemistry is shifting toward biocatalysis due to its unparalleled selectivity and mild conditions.

Protocol: Transaminase-Mediated Synthesis

Objective: Synthesis of a chiral amine/amino acid from a keto-acid or ketone.[2][3][4]

-

Enzyme Preparation: Dissolve the engineered Transaminase (e.g., CDX-036 type) in phosphate buffer (100 mM, pH 8.0) containing PLP cofactor (1 mM).[4]

-

Substrate Solution: Dissolve the keto-substrate in DMSO (10-20% v/v of final volume).

-

Amine Donor: Add Isopropylamine (1-2 M) to the buffer. Adjust pH back to 8.0-8.5 (isopropylamine is basic).

-

Reaction: Mix substrate and enzyme solutions. Incubate at 30-45°C with gentle shaking.

-

Workup: Acidify to pH < 2 to protonate the amine, extract non-basic impurities with MTBE. Basify aqueous layer to pH > 10, extract the chiral amine product.

References

-

Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society. [Link]

-

Ooi, T., & Maruoka, K. (1999). "Practical Asymmetric Synthesis of

-Amino Acids with Chiral Phase-Transfer Catalysts." Journal of the American Chemical Society. [Link] -

Knowles, W. S. (1983). "Asymmetric Hydrogenation." Accounts of Chemical Research. (Nobel Lecture Context). [Link]

-

Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science. (Codexis Transaminase Breakthrough). [Link]

-

Burk, M. J. (2000). "Modular Phospholane Ligands in Asymmetric Catalysis." Accounts of Chemical Research. [Link]

Technical Deep Dive: 2-Aryl-Acetic Acid Derivatives

Executive Summary

The 2-aryl-acetic acid scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a potent class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) including Diclofenac, Aceclofenac, and Ketorolac. Unlike their 2-aryl-propionic acid counterparts (the "profens"), these derivatives lack the chiral methyl group at the

This guide provides a rigorous technical analysis of the scaffold, moving beyond basic pharmacology into the causality of structure-activity relationships (SAR), robust synthetic protocols (Willgerodt-Kindler), and next-generation NO-donating hybrid design.

Pharmacophore & Structural Logic

The Binding Interface

The efficacy of 2-aryl-acetic acids is dictated by their interaction with the cyclooxygenase (COX) active site. The core pharmacophore consists of an acidic head group connected to a planar aromatic system.

-

The Acidic Center: The carboxylic acid moiety is non-negotiable. It forms an ionic bond with Arg-120 at the entrance of the COX channel. This anchors the molecule.

-

The Methylene Linker: The single carbon spacer (

) between the aryl ring and the carboxylate allows for a specific rotational freedom ("twist"). In Diclofenac, this linker facilitates a non-coplanar arrangement of the two phenyl rings (approx. 60–90° torsion angle), which is critical for fitting into the hydrophobic pocket of COX-2. -

Steric Hindrance: Ortho-substitution on the aryl ring (e.g., the two chloro groups in Diclofenac) forces the rings out of plane. This "locked" conformation forces the molecule into a shape that maximizes van der Waals interactions with the enzyme's hydrophobic channel.

Mechanism of Action (The Arachidonic Cascade)

To understand the inhibition, one must visualize the pathway. NSAIDs do not merely "block" the enzyme; they compete with Arachidonic Acid (AA) for the active site, preventing the formation of the unstable intermediate PGG2.

Figure 1: The competitive inhibition mechanism of 2-aryl-acetic acids within the Arachidonic Acid cascade.[1]

Synthetic Methodologies

While modern transition-metal catalysis (e.g., Pd-catalyzed

The Willgerodt-Kindler Protocol

This reaction converts an aryl alkyl ketone to a thioamide, which is subsequently hydrolyzed to the acid.

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)acetic Acid

Note: This protocol is adapted for laboratory-scale reproducibility.

Reagents:

-

4-Chloroacetophenone (1.0 eq)

-

Sulfur (elemental, 2.0 eq)

-

Morpholine (3.0 eq)

-

p-Toluenesulfonic acid (catalytic, 0.1 eq)

-

Sodium Hydroxide (20% aq)[2]

Step-by-Step Methodology:

-

Thioamide Formation:

-

In a round-bottom flask equipped with a reflux condenser, combine 4-chloroacetophenone (15.4 g, 100 mmol), elemental sulfur (6.4 g, 200 mmol), and morpholine (26.1 g, 300 mmol).

-

Add p-toluenesulfonic acid (1.7 g) as a catalyst.

-

Heat the mixture to 130°C in an oil bath. Maintain this temperature for 6–8 hours. Critical Step: The evolution of

gas indicates reaction progress; ensure proper ventilation/scrubbing. -

Checkpoint: TLC (Ethyl Acetate/Hexane 1:4) should show the disappearance of the ketone spot.

-

-

Hydrolysis:

-

Cool the dark reaction mixture to room temperature.

-

Add 50 mL of 20% NaOH solution and a phase transfer catalyst (e.g., TEBA, 0.5 g) to facilitate hydrolysis of the lipophilic thioamide.

-

Reflux the biphasic mixture for 8 hours. The morpholine-thioamide intermediate is converted to the sodium salt of the acid.

-

-

Isolation:

-

Cool and filter the mixture to remove unreacted sulfur.

-

Acidify the filtrate carefully with 10% HCl to pH 2.

-

The crude 2-(4-chlorophenyl)acetic acid will precipitate as a solid.

-

Purification: Recrystallize from hot water or toluene/hexane to yield white crystals.

-

Figure 2: The Willgerodt-Kindler synthetic workflow: Carbonyl transposition and oxidation.

Therapeutic Evolution: NO-Donating NSAIDs[3][4]